3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a pyrrolidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
The chemical complexity and the globular three-dimensional shape of compounds with a pyrrolidine ring offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other adme properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the cyclization of amino alcohols with aldehydes or ketones . The pyrrolidine ring can be introduced through a subsequent reaction, such as the condensation of the oxazolidinone intermediate with a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium iodide
- 2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide
- 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoic acid
Uniqueness
What sets 3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazolidinone and pyrrolidine rings allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXDCDTBWBWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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